Nisin Z is a natural variant of the lantibiotic nisin, a ribosomally synthesized antimicrobial peptide produced by certain strains of Lactococcus lactis bacteria. [, ] It is classified as a type A lantibiotic, characterized by its cationic and amphiphilic nature. [] Nisin Z is recognized for its potent antimicrobial activity against various Gram-positive bacteria, including clinically relevant and resistant pathogens. [] Its role in scientific research is multifaceted, extending beyond its antimicrobial properties to encompass areas such as food preservation, anticancer research, and immunomodulation. [, , ]
Nisin Z is synthesized by specific strains of Lactococcus lactis, particularly Lactococcus lactis subsp. lactis. This bacterium is commonly found in fermented dairy products and plays a crucial role in cheese production. The biosynthesis of nisin Z involves a complex pathway that includes the formation of precursor peptides and post-translational modifications that yield the active form of the peptide.
Nisin Z is classified as a lantibiotic due to its unique structural characteristics, which include the presence of lanthionine residues formed through the post-translational modification of specific cysteine residues. It is also categorized under antimicrobial peptides, which are short chains of amino acids that exhibit antimicrobial properties.
The synthesis of nisin Z can be achieved through both biosynthetic and chemical methods. The biosynthetic route typically involves fermentation processes using Lactococcus lactis strains, where the bacteria produce nisin Z as part of their metabolic activity.
The fermentation process generally requires specific media enriched with nutrients that facilitate bacterial growth and nisin production. Advanced techniques like liquid chromatography-tandem mass spectrometry (LCMS/MS) are used to analyze and quantify nisin Z during production .
Nisin Z has a unique molecular structure characterized by its cyclic conformation and the presence of lanthionine bridges, which contribute to its stability and biological activity. The molecular formula for nisin Z is C₁₄H₂₃N₃O₃S₃, with a molecular weight of approximately 3357 Da.
The structure consists of several key components:
Nisin Z exhibits various chemical reactions that are critical to its antimicrobial activity:
The mechanism involves binding to lipid II, an essential precursor in peptidoglycan biosynthesis, leading to disruption of cell wall integrity . This interaction is highly specific to Gram-positive bacteria due to their unique cell wall composition.
The mechanism of action for nisin Z involves several steps:
Studies have shown that nisin Z can effectively reduce bacterial counts in various food matrices, highlighting its potential as a natural preservative .
Relevant analyses indicate that nisin Z retains its activity even when incorporated into food matrices like cheese or meat products .
Nisin Z has several scientific applications:
Nisin Z, a natural variant of nisin A, was first isolated from Lactococcus lactis NIZO 22186. Its primary structural distinction is a single amino acid substitution: His²⁷ is replaced by Asn (His27Asn) within the C-terminal domain of the mature peptide [1] [5]. This substitution reduces the peptide’s positive charge under acidic conditions, enhancing its solubility compared to nisin A while preserving the pentacyclic scaffold characteristic of class I lantibiotics [2] [5]. The molecular weight remains identical to nisin A (~3.4 kDa), and the spatial conformation of its rings (A–E) is unaltered, ensuring maintained lipid II binding and pore-forming capabilities [1] [2].
Table 1: Key Natural Nisin Variants and Their Structural Features
Variant | Producing Strain | Amino Acid Differences (vs. Nisin A) | Biological Significance |
---|---|---|---|
Nisin A | Lactococcus lactis | None (Reference) | Broad-spectrum activity |
Nisin Z | Lactococcus lactis | His²⁷→Asn | Enhanced solubility at neutral pH |
Nisin F | Lactococcus lactis F10 | His²⁷→Asn, Ile³⁰→Val | Increased activity against MRSA |
Nisin Q | Lactococcus lactis 61-14 | His²⁷→Asn, Ile³⁰→Val, Ala¹⁵→Val, Met²¹→Leu | Oxidative stability |
Nisin U | Streptococcus uberis 42 | 9 substitutions, shorter peptide | Not producible in L. lactis systems |
Nisin Z’s solubility profile expands its applicability in physiological environments where nisin A might precipitate. However, bioactivity comparisons reveal strain-specific efficacy: nisin Z exhibits comparable or slightly reduced activity against Gram-positive pathogens like Staphylococcus aureus but shows enhanced diffusion in agar-based assays due to improved aqueous solubility [2] [5].
Nisin Z undergoes extensive post-translational modifications (PTMs) orchestrated by dedicated enzymes. The precursor peptide (pre-nisin Z) includes an N-terminal leader peptide (23 residues) and a C-terminal core peptide (34 residues). PTMs involve:
Table 2: Ring Structures in Mature Nisin Z
Ring | Position | Residues Involved | Ring Type | Functional Role |
---|---|---|---|---|
A | 3–7 | Dha⁵-Cys⁷ | Lan | N-terminal hinge flexibility |
B | 8–11 | Dhb⁸-Cys¹¹ | MeLan | Lipid II binding domain |
C | 13–19 | Dha¹⁶-Cys¹⁹ | MeLan | Pore formation |
D | 23–26 | Dhb²³-Cys²⁶ | MeLan | Membrane insertion |
E | 25–28 | Dhb²⁵-Cys²⁸ | MeLan | C-terminal stability |
These PTMs confer nisin Z’s stability and dual antimicrobial mechanism: Ring B mediates high-affinity lipid II binding (dissociation constant Kd ~ nM range), while rings C–E facilitate membrane insertion and pore formation [1] [9]. The His27Asn substitution in ring D subtly alters electrostatic interactions but does not disrupt pore stability [5].
The biosynthesis of nisin Z is governed by an 11-gene cluster organized into four operons [8]:1. nisABTCIP: Encodes the core biosynthetic machinery:- nisZ: Structural gene for precursor nisin Z (replaces nisA in nisin A producers).- nisB: Dehydratase.- nisT: ABC transporter.- nisC: Cyclase.- nisI: Immunity protein.- nisP: Extracellular protease.2. nisRK: Encodes the two-component regulatory system (NisK sensor kinase, NisR response regulator).3. nisFEG: Encodes the ABC transporter conferring self-immunity.
The cluster is located on a conjugative transposon, facilitating horizontal gene transfer. The nisZ and nisA promoters share 95% identity, allowing nisin Z to be expressed in nisin A-producing L. lactis strains without genetic engineering [5] [8]. Autoinduction occurs via NisK-mediated sensing of extracellular nisin Z, which activates NisR to upregulate all operons [8].
Nisin Z maturation relies on a temporally coordinated enzymatic cascade:
The enzymes operate via an N-to-C terminal directional mechanism:
The 23-residue leader peptide (MSTKDFNLDLVSVSKKDSGASP) is indispensable for nisin Z biosynthesis:
Following export, the leader peptide is cleaved off by the membrane-anchored protease NisP between residues -1 and +1 (Ala-Ser), releasing mature nisin Z [8]. The leader’s hinge region (DSGA, -6 to -3) ensures accessibility for NisP cleavage, while its acidic residues prevent premature interaction with lipid II [3] [10].
Leader Peptide Functional Domains:MSTKDFNLDLVSVSKKDSGASP
│ STKD │ FNLD │ LVSV │ Hinge │ PR ││ (-22-19) │ (-18-15) │ (-14-11) │ (-10--3) │ (-2-1)│
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